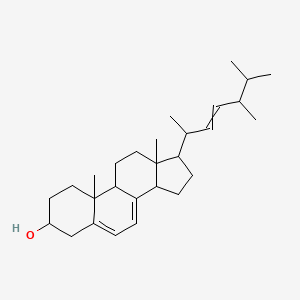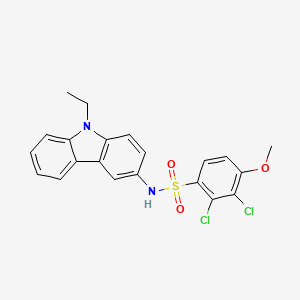
2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a carbazole moiety, which is a tricyclic aromatic system, and a sulfonamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the carbazole derivative with chlorosulfonic acid, followed by treatment with an amine to form the sulfonamide.
Chlorination and Methoxylation: The final steps involve chlorination of the aromatic ring using reagents like thionyl chloride and methoxylation using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This compound may interact with enzymes involved in cell division or metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-(9H-carbazol-3-yl)-4-methoxybenzenesulfonamide: Lacks the ethyl group on the carbazole moiety.
2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-benzenesulfonamide: Lacks the methoxy group on the benzene ring.
N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide: Lacks the chlorine atoms on the benzene ring.
Uniqueness
The unique combination of the carbazole moiety, sulfonamide group, and specific substitutions (chlorine and methoxy groups) in 2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18Cl2N2O3S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2,3-dichloro-N-(9-ethylcarbazol-3-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-3-25-16-7-5-4-6-14(16)15-12-13(8-9-17(15)25)24-29(26,27)19-11-10-18(28-2)20(22)21(19)23/h4-12,24H,3H2,1-2H3 |
InChI Key |
SETVHZPGHFXQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12479252.png)
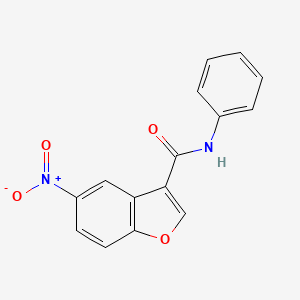
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B12479268.png)
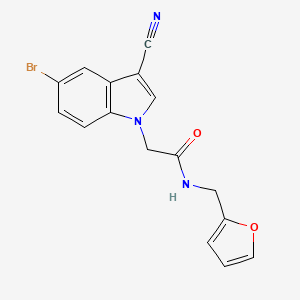
![5-(4-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12479276.png)
![4-Amino-2-(3-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12479281.png)
![2-(4-bromophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B12479288.png)
![2-methoxy-5-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12479298.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12479304.png)
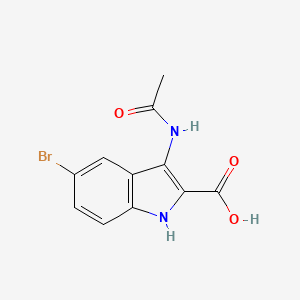
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B12479310.png)
![[3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]dec-3-yl]methanol](/img/structure/B12479312.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12479320.png)
